2-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]propan-2-ol
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Overview
Description
2-{1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPAN-2-OL is a complex organic compound that belongs to the class of benzimidazoles Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPAN-2-OL typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with an appropriate aldehyde or carboxylic acid under acidic conditions.
Introduction of 2-Methylphenylmethyl Group: The 2-methylphenylmethyl group can be introduced via a Friedel-Crafts alkylation reaction using 2-methylbenzyl chloride and a Lewis acid catalyst such as aluminum chloride.
Addition of Propan-2-ol Group: The final step involves the addition of the propan-2-ol group through a nucleophilic substitution reaction, where the benzimidazole derivative reacts with an appropriate alkyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
2-{1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPAN-2-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides (e.g., alkyl halides), bases (e.g., sodium hydroxide)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
2-{1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPAN-2-OL has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.
Medicine: The compound’s benzimidazole core suggests potential use as an antimicrobial, antiviral, or anticancer agent.
Industry: It can be utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-{1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPAN-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can bind to active sites of enzymes, inhibiting their activity and leading to various biological effects. Additionally, the compound may interact with cellular pathways involved in cell proliferation, apoptosis, or signal transduction, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
2-Methylbenzimidazole: A derivative with a methyl group at the 2-position.
2-Phenylbenzimidazole: A derivative with a phenyl group at the 2-position.
Uniqueness
2-{1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPAN-2-OL is unique due to its specific substituents, which confer distinct chemical and biological properties. The combination of the 2-methylphenylmethyl group and the propan-2-ol group enhances its potential for diverse applications compared to simpler benzimidazole derivatives.
Properties
Molecular Formula |
C18H20N2O |
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Molecular Weight |
280.4 g/mol |
IUPAC Name |
2-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]propan-2-ol |
InChI |
InChI=1S/C18H20N2O/c1-13-8-4-5-9-14(13)12-20-16-11-7-6-10-15(16)19-17(20)18(2,3)21/h4-11,21H,12H2,1-3H3 |
InChI Key |
BXHHNMHIACXCCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3N=C2C(C)(C)O |
Origin of Product |
United States |
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